Ethyl 5-bromo-2-cyano-4-methylphenylacetate
Overview
Description
Ethyl 5-bromo-2-cyano-4-methylphenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a phenyl ring, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-2-cyano-4-methylphenylacetate typically involves the following steps:
Bromination: The starting material, 2-cyano-4-methylphenylacetic acid, undergoes bromination using bromine in the presence of a suitable catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the phenyl ring.
Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Formation of 5-amino-2-cyano-4-methylphenylacetate.
Reduction: Formation of ethyl 5-amino-2-cyano-4-methylphenylacetate.
Hydrolysis: Formation of 5-bromo-2-cyano-4-methylphenylacetic acid.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-cyano-4-methylphenylacetate in biological systems is not well-documented. its structural features suggest it may interact with biological targets through:
Electrophilic Interactions: The bromine atom can act as an electrophilic site, facilitating interactions with nucleophilic residues in proteins or enzymes.
Hydrogen Bonding: The cyano group can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Ethyl 5-bromo-2-cyano-4-methylphenylacetate can be compared with similar compounds such as:
Ethyl 5-chloro-2-cyano-4-methylphenylacetate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl 5-bromo-2-cyano-4-ethylphenylacetate: Similar structure but with an ethyl group instead of a methyl group, affecting its steric properties and reactivity.
Uniqueness: The presence of both a bromine atom and a cyano group in this compound makes it a versatile intermediate for various chemical transformations, distinguishing it from other phenylacetate derivatives.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-cyano-4-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-5-11(13)8(2)4-10(9)7-14/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACLEUSXKUBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)Br)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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